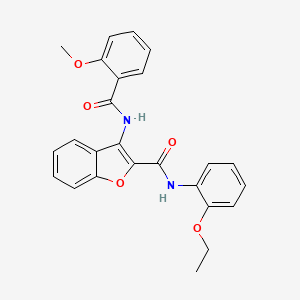

N-(2-ethoxyphenyl)-3-(2-methoxybenzamido)-1-benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

N-(2-ethoxyphenyl)-3-[(2-methoxybenzoyl)amino]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O5/c1-3-31-21-15-9-6-12-18(21)26-25(29)23-22(16-10-4-8-14-20(16)32-23)27-24(28)17-11-5-7-13-19(17)30-2/h4-15H,3H2,1-2H3,(H,26,29)(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTEZVSRKALTSTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=CC=C4OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

A. Electron-Donating vs. Electron-Withdrawing Groups

B. Impact on Pharmacokinetics

- Fluorine (e.g., in ) is known to improve metabolic stability and membrane permeability, a feature absent in the target compound’s current substituent profile.

- Ethoxy groups (target compound) are bulkier than methoxy or halogen substituents, possibly affecting steric interactions in enzymatic binding sites.

Q & A

Q. Table 1: Example Reaction Conditions

| Step | Reagents | Temperature | Yield (%) |

|---|---|---|---|

| 1 | DCC/DMAP, DMF | 0–25°C | 65–75 |

| 2 | 2-methoxybenzoyl chloride, THF | 40°C | 80–85 |

Basic: What analytical techniques are critical for structural characterization?

Methodological Answer:

- X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding patterns (e.g., benzofuran core stacking) .

- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., ethoxyphenyl vs. methoxybenzamido) .

- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (CHNO) and detects isotopic patterns .

- FT-IR : Identifies carbonyl stretches (amide I band at ~1650 cm) and aromatic C-H bending .

Basic: How to design initial biological activity screening protocols?

Methodological Answer:

- In Vitro Assays :

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .

Advanced: How to conduct structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

- Substituent Variation : Synthesize analogs with halogen (Cl, F) or nitro groups at the benzamido position to assess electronic effects on bioactivity .

- Pharmacophore Mapping : Use docking simulations (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with kinase active sites) .

- Bioisosteric Replacement : Replace the ethoxyphenyl group with pyridyl or thiophene to evaluate steric/electronic impacts .

Q. Table 2: Example SAR Data

| Analog | Substituent (R) | IC (EGFR, nM) |

|---|---|---|

| Parent | 2-ethoxy | 12.3 ± 1.2 |

| 1a | 3-fluoro | 8.7 ± 0.9 |

| 1b | 4-nitro | 25.6 ± 2.1 |

Advanced: How to resolve contradictions in reported bioactivity data?

Methodological Answer:

- Assay Standardization : Validate protocols using reference compounds (e.g., staurosporine for kinase inhibition) to minimize inter-lab variability .

- Impurity Analysis : LC-MS to detect trace byproducts (e.g., hydrolyzed amides) that may skew results .

- Dose-Response Curves : Use 8–10 concentration points to ensure accurate EC/IC calculations .

Advanced: What computational strategies model its pharmacokinetics and toxicity?

Methodological Answer:

- ADMET Prediction : Tools like SwissADME predict poor solubility (LogP = 3.2) and CYP450 inhibition risks .

- Molecular Dynamics (MD) : Simulate membrane permeation using CHARMM-GUI to assess blood-brain barrier penetration .

- Metabolite Identification : CypReact software predicts Phase I metabolites (e.g., O-demethylation) .

Advanced: How to address formulation challenges for in vivo studies?

Methodological Answer:

- Solubility Enhancement : Use β-cyclodextrin complexes or nanoemulsions (particle size <200 nm) for intravenous delivery .

- Stability Testing : Monitor degradation under physiological pH (4.5–7.4) via accelerated stability studies (40°C/75% RH) .

Advanced: What methodologies analyze its solid-state properties?

Methodological Answer:

- Thermal Analysis : DSC/TGA to determine melting points (~195–199°C) and decomposition profiles .

- Powder XRD : Compare crystallinity vs. amorphous forms; ball milling can enhance bioavailability .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C-H···O bonds) in cocrystals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.